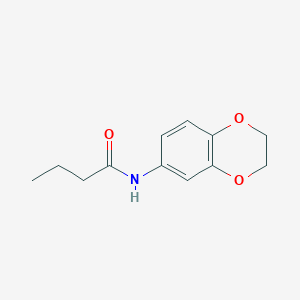

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” is a chemical compound with the empirical formula C12H15NO3 . It is a solid substance .

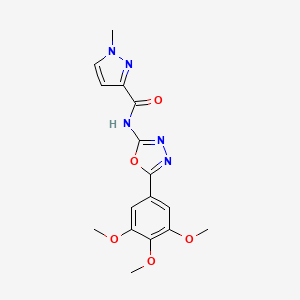

Molecular Structure Analysis

The molecular structure of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” can be represented by the SMILES stringO=C(CCC)NC1=CC2=C(C=C1)OCCO2 . The InChI string for this compound is 1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) . Physical And Chemical Properties Analysis

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide” is a solid substance . It has a molecular weight of 221.25 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications

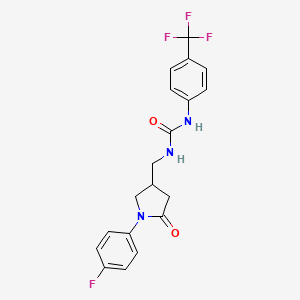

Alzheimer’s Disease Treatment

The compound has been synthesized as a potential therapeutic agent for Alzheimer’s disease . The synthesis involved the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The synthesized molecules were studied for their possible therapeutic effect on Alzheimer’s disease .

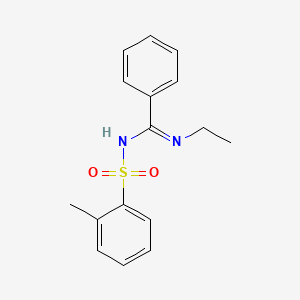

Antibacterial Agents

N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, which include “N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide”, have been synthesized as potent antibacterial agents . The synthesized derivatives were screened for their antibacterial potential .

Enzyme Inhibitors

These compounds have also been studied for their inhibitory activity against lipoxygenase enzyme . The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Biofilm Inhibition

The compound has shown promising results in inhibiting bacterial biofilm growth . It was found to be the best antibacterial agent against B. subtilis, showing 60.04% bacterial biofilm growth inhibition .

Medicinal Chemistry

The compound is part of a class of medicinally active compounds known as inhibitors of proteases, carbonic anhydrase, capsase, and COX-2 . These compounds are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .

Organic Synthesis

Sulfonamide compounds, including “N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide”, can be used in organic synthesis reactions to produce dendrimers . They can also be used as ligands for catalysts of asymmetrical reactions .

Mechanism of Action

Target of Action

The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition can have significant effects on neurological activity .

Mode of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition disrupts the normal breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine . By inhibiting cholinesterase enzymes, N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide increases the levels of acetylcholine, affecting nerve signal transmission .

Pharmacokinetics

These properties can impact the bioavailability of the compound .

Result of Action

The inhibition of cholinesterase enzymes by N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide leads to an increase in acetylcholine levels . This can result in enhanced nerve signal transmission, which may have therapeutic effects in conditions like Alzheimer’s disease .

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMVFPRWBJDAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2520403.png)

![Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2520406.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)

![4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2520410.png)

![Methyl 6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)

![2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2520412.png)

![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)

![4-((4-fluorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2520421.png)